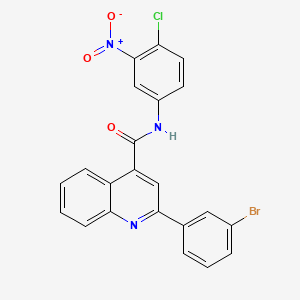![molecular formula C22H21N5O2 B11663312 3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼是一种复杂的有机化合物,在各个科学领域具有潜在的应用价值。该化合物以其独特的结构为特征,包含吲哚部分和吡唑环,使其成为化学、生物学和医学研究人员关注的焦点。
准备方法
合成路线和反应条件
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼的合成通常涉及多个步骤,从易于获得的起始原料开始。该过程可能包括:
傅克酰化反应: 该步骤涉及异丁基苯的酰化,以形成中间化合物。
腙的形成: 然后将中间体与肼反应,形成腙。
环化: 腙发生环化,形成吡唑环。
吲哚的形成: 最后一步涉及通过一系列反应,包括氧化和还原步骤,形成吲哚部分。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用催化剂、控制反应条件以及采用诸如重结晶和色谱法之类的纯化技术。
化学反应分析
反应类型
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的氧化物。
还原: 还原反应可以导致形成还原衍生物。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而还原可以生成醇或胺。
科学研究应用
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,尤其是在治疗炎症性疾病方面。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制或激活参与生物过程的特定酶。
调节受体: 与细胞受体相互作用,改变信号转导途径。
影响基因表达: 影响与炎症、细胞增殖和凋亡相关的基因的表达。
相似化合物的比较
类似化合物
布洛芬: 一种广泛使用的非甾体抗炎药 (NSAID),具有类似的异丁基苯基结构。
消炎痛: 另一种具有吲哚部分的 NSAID。
吡唑衍生物: 具有吡唑环并表现出多种生物活性的化合物。
独特性
3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼之所以独特,是因为它结合了吲哚和吡唑环的结构特征,与其他类似化合物相比,可能具有独特的生物活性和化学反应活性。
这篇详细的文章全面概述了 3-(4-异丁基苯基)-N'-[(3Z)-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-1H-吡唑-5-碳酰肼,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C22H21N5O2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-13(2)11-14-7-9-15(10-8-14)18-12-19(25-24-18)21(28)27-26-20-16-5-3-4-6-17(16)23-22(20)29/h3-10,12-13,23,29H,11H2,1-2H3,(H,24,25) |
InChI 键 |
MFBDLNGFSOLDNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
![ethyl 4-[5-(2-nitrophenyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11663243.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11663256.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
